ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Historical Evolution of Thienopyridine Research
The exploration of thienopyridines began in the 1970s with ticlopidine, a first-generation adenosine diphosphate (ADP) receptor antagonist developed to inhibit platelet aggregation. Despite its efficacy in reducing thrombotic events, ticlopidine’s clinical utility was limited by severe adverse effects, including neutropenia and thrombotic thrombocytopenic purpura. This prompted the development of second-generation agents like clopidogrel, which retained antiplatelet activity while exhibiting improved safety profiles. By the 2000s, third-generation thienopyridines such as prasugrel and ticagrelor further refined the balance between efficacy and bleeding risks, leveraging structural modifications to enhance receptor binding kinetics.
Recent advancements have expanded the therapeutic scope of thienopyridines beyond cardiovascular applications. For instance, thieno[2,3-b]pyridine derivatives have shown antiviral activity against hepatitis C virus (HCV), highlighting the scaffold’s versatility. The integration of novel substituents, such as sulfamoyl benzamide groups, has further diversified their pharmacological potential, as seen in the compound under discussion.
Table 1: Evolution of Thienopyridine-Based Therapeutics
Significance of the Thieno[2,3-c]Pyridine Scaffold in Drug Discovery
The thieno[2,3-c]pyridine scaffold is distinguished by its bicyclic structure, which combines a thiophene ring fused to a pyridine moiety. This arrangement confers unique electronic properties, enhancing interactions with biological targets such as enzymes and receptors. The sulfur atom in the thiophene ring contributes to electron-rich aromatic systems, facilitating π-π stacking and hydrogen bonding. Additionally, the scaffold’s planar geometry allows for efficient penetration of cell membranes, improving bioavailability.
Recent synthetic innovations, such as metal-free denitrogenative transformations, have enabled the efficient production of thieno[2,3-c]pyridine derivatives. These methods circumvent traditional limitations, such as metal catalyst residues, making the scaffold more accessible for pharmaceutical applications. The target compound exemplifies these advancements, incorporating a 6-methyl-4,5,6,7-tetrahydro modification to enhance metabolic stability and reduce off-target interactions.
Importance of Sulfamoyl Benzamide Moieties in Bioactive Compounds
Sulfamoyl benzamide groups are widely recognized for their role in enhancing ligand-receptor interactions. The sulfamoyl moiety (-SO₂NH₂) acts as a bioisostere for carboxylic acids, improving solubility and resistance to enzymatic degradation. For example, N-benzyl-4-sulfamoylbenzamide demonstrates potent inhibition of carbonic anhydrase II, underscoring the group’s utility in enzyme-targeted therapies.
In the context of the target compound, the 4-(N-butyl-N-ethylsulfamoyl)benzamido group serves dual purposes: (1) it enhances binding affinity to ADP receptors through electrostatic interactions, and (2) it modulates the molecule’s pharmacokinetic profile by increasing plasma half-life. This strategic incorporation reflects a broader trend in drug design, where hybrid molecules merge multiple pharmacophores to optimize efficacy.
Table 2: Comparative Analysis of Sulfamoyl-Containing Therapeutics
Current Research Landscape for Thienopyridine-Based Therapeutics
Contemporary research on thienopyridine derivatives focuses on three key areas:
- Hybrid Molecule Development : Combining thienopyridine scaffolds with auxiliary moieties (e.g., sulfamoyl benzamides) to create multifunctional agents. The target compound exemplifies this approach, potentially offering synergistic effects in thrombotic and inflammatory pathways.
- Synthetic Methodology : Advances in metal-free synthesis, such as acid-mediated denitrogenative transformations, are reducing production costs and improving yields. These methods enable rapid diversification of the thieno[2,3-c]pyridine core, accelerating structure-activity relationship (SAR) studies.
- Therapeutic Expansion : Beyond cardiovascular applications, thienopyridines are being evaluated for antiviral, anticancer, and antibacterial activities. For instance, thieno[2,3-b]pyridine derivatives inhibit HCV replication by targeting viral entry mechanisms.
Ongoing clinical trials are expected to validate the efficacy of next-generation thienopyridines, particularly those with hybrid structures. The target compound’s unique combination of a sulfamoyl benzamide and a partially saturated thienopyridine core positions it as a leading candidate for multifactorial diseases requiring dual-pathway inhibition.
Properties
IUPAC Name |
ethyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O5S2.ClH/c1-5-8-14-27(6-2)34(30,31)18-11-9-17(10-12-18)22(28)25-23-21(24(29)32-7-3)19-13-15-26(4)16-20(19)33-23;/h9-12H,5-8,13-16H2,1-4H3,(H,25,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGMALZBBXPJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with significant pharmaceutical potential. Its unique structure combines a thieno[2,3-c]pyridine core with a sulfonamide moiety, positioning it within the broader category of sulfonamide drugs known for their various biological activities.
Chemical Structure and Properties
- Molecular Formula : C24H35ClN4O4S2
- Molecular Weight : Approximately 543.14 g/mol
- CAS Number : 610764-96-0
The compound's intricate structure includes several functional groups that contribute to its biological activity. The thieno[2,3-c]pyridine ring is particularly noteworthy as it is associated with a variety of pharmacological effects.
While the specific mechanism of action for this compound is not fully elucidated, it is hypothesized to involve interactions with various biological targets. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, thus showcasing potential antibacterial properties. Further studies are needed to clarify its pharmacodynamics and pharmacokinetics in biological systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against a range of pathogens:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Significant inhibition |
| Staphylococcus aureus | Significant inhibition |
| Pseudomonas aeruginosa | Moderate inhibition |
| Streptococcus pyogenes | Significant inhibition |
| Klebsiella pneumoniae | Moderate inhibition |
A study demonstrated that derivatives of related compounds were screened for antibacterial and antifungal activities, revealing that many exhibited promising results against these microorganisms .
Antifungal Activity
In addition to antibacterial properties, compounds in this class have shown antifungal activity against various fungi:
| Fungus | Activity |
|---|---|
| Aspergillus flavus | Moderate inhibition |
| Candida albicans | Significant inhibition |
| Trichophyton mentagrophytes | Moderate inhibition |
These findings suggest that the compound may have broad-spectrum antimicrobial potential .
Case Studies and Research Findings
- Antibacterial Screening : A series of synthesized compounds were screened against multiple bacterial strains. Compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
- Structure-Activity Relationship (SAR) : Studies have indicated that modifications in the side chains of the thieno[2,3-c]pyridine core can enhance biological activity. For example, varying the length and branching of alkyl groups on the sulfonamide moiety has been shown to affect potency .
Conclusion and Future Directions
This compound exhibits promising biological activity with potential applications in treating bacterial and fungal infections. Continued research is warranted to explore its full therapeutic potential and elucidate its mechanisms of action. Future studies should focus on optimizing its chemical structure for enhanced efficacy and reduced toxicity.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily recognized for its potential therapeutic effects, particularly in the following areas:
- Antibacterial Activity : As a member of the sulfonamide class of drugs, it may exhibit antibacterial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
- Anticancer Research : The structural characteristics of thieno[2,3-c]pyridine derivatives suggest potential activity against cancer cells. Compounds with similar structures have been studied for their ability to induce apoptosis in various cancer cell lines.
- Neurological Disorders : Preliminary studies indicate that derivatives of thieno[2,3-c]pyridine may have neuroprotective effects. This could be beneficial in treating conditions such as Alzheimer's disease or other neurodegenerative disorders.
Synthesis and Structural Insights
The synthesis of ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride involves several steps that typically include:
- Formation of the Thieno[2,3-c]pyridine Core : This step is crucial as it establishes the foundational structure necessary for biological activity.
- Introduction of Functional Groups : Adding sulfonamide and benzamide functionalities enhances the compound's biological profile.
- Purification and Characterization : Techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure purity and confirm structural integrity.
Case Studies and Research Findings
Several studies have documented the biological activities associated with compounds similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Anticancer Properties | Showed induction of apoptosis in specific cancer cell lines. |
| Study C | Neuroprotective Effects | Indicated potential benefits in models of neurodegeneration. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its N-butyl-N-ethylsulfamoyl group. Comparisons with similar derivatives reveal critical differences in substituent chemistry:
Key Observations :
Spectroscopic and NMR Comparisons
While direct NMR data for the target compound are unavailable, demonstrates a methodology for comparing chemical shifts in structurally related molecules. For example:
- In , Regions A (positions 39–44) and B (positions 29–36) showed distinct chemical shifts in analogs of Rapa, correlating with substituent-induced electronic environment changes .
- Applied to the target compound, the N-butyl-N-ethylsulfamoyl group would likely perturb proton environments in analogous regions, causing downfield shifts due to electron-withdrawing effects.
Q & A
Q. What methodologies address batch-to-batch variability in large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
